Sulfonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

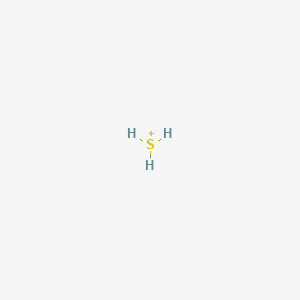

Sulfonium is a sulfur hydride, a this compound compound and an onium cation. It is a conjugate acid of a hydrogen sulfide.

Scientific Research Applications

Introduction to Sulfonium Compounds

This compound compounds, particularly this compound salts, are increasingly recognized for their diverse applications in organic synthesis and catalysis. These compounds, characterized by a positively charged sulfur atom bonded to three organic groups, have been the focus of numerous studies due to their unique reactivity and ability to participate in various chemical transformations.

Electron Donor-Acceptor Complexes

This compound salts have shown significant promise as acceptors in electron donor-acceptor (EDA) complexes. Recent research highlights how these salts can facilitate the generation of radical species through photoactivation strategies. The “this compound tag” approach allows for the generation of radicals from native functionalities, expanding the range of accessible chemical transformations. Aryl this compound salts, in particular, serve as effective acceptors due to their electron-deficient nature, which helps relax electronic constraints on parent substrates .

Organocatalysis and Asymmetric Reactions

This compound and sulfoxonium ylides are valuable reagents in organocatalyzed asymmetric reactions. These ylides participate in the formation of C-X bonds (where X can be C, N, O, S, B, or P) and are instrumental in synthesizing cyclic compounds. Their stability and low toxicity make them suitable for various synthetic applications. The use of these ylides has been extensively documented in the literature, showcasing their role as chiral auxiliaries and ligands in asymmetric transformations .

Synthetic Utility in Organic Chemistry

This compound salts are utilized for their reactivity in various synthetic pathways. They can act as electrophiles in nucleophilic substitution reactions and have been employed to synthesize complex organic molecules, including natural products and pharmaceuticals. Their ability to form stable intermediates enhances their utility in multi-step synthesis processes .

Radical Reactions

The involvement of this compound salts in radical chemistry is noteworthy. They can be used to generate radicals that participate in a variety of reactions, including cyclization and functionalization processes. This capability is particularly valuable in synthetic strategies requiring radical intermediates .

Biological Applications

Research has also explored the potential biological applications of this compound compounds. Their derivatives have been investigated for bioactivity, including antimicrobial properties and interactions with biomolecules. This aspect opens avenues for developing new therapeutic agents based on this compound chemistry .

Case Study 1: EDA Complexes with Aryl this compound Salts

- Objective : To evaluate the effectiveness of aryl this compound salts as acceptors in EDA complexes.

- Methodology : Photoactivation techniques were employed to generate radicals from aryl this compound salts.

- Results : The study demonstrated a significant increase in the diversity of radicals generated compared to traditional methods, showcasing the utility of this compound salts in expanding chemical space .

Case Study 2: Asymmetric Organocatalysis Using this compound Ylides

- Objective : To explore the role of this compound ylides in asymmetric organocatalysis.

- Methodology : Various reaction conditions were tested to optimize yields and selectivity.

- Results : The ylides exhibited high reactivity and selectivity, leading to the successful synthesis of chiral compounds with promising yields .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing sulfonium salts with high yield and purity?

Methodological Approach :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred due to their ability to stabilize ionic intermediates .

- Temperature Control : Reactions often require mild temperatures (20–60°C) to avoid side reactions like β-hydride elimination.

- Catalyst Use : Silver salts (Ag₂O, AgBF₄) are effective in facilitating alkylation reactions for this compound salt formation .

Key Considerations : - Monitor reaction progress via TLC or HPLC to optimize time and prevent over-alkylation.

- Purification via recrystallization or column chromatography is critical for removing byproducts.

Q. How can this compound compounds be reliably characterized using spectroscopic techniques?

Methodological Approach :

- ¹H/¹³C NMR : this compound protons resonate at δ 3.0–4.5 ppm; deshielding effects from sulfur enhance signal splitting .

- X-ray Crystallography : Resolves stereoelectronic effects and confirms cation geometry (e.g., trigonal pyramidal vs. tetrahedral) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns for charge-state analysis.

Key Considerations : - Use deuterated solvents (CDCl₃, DMSO-d₆) to avoid interference in NMR spectra.

- Crystallize compounds with counterions (e.g., BF₄⁻, PF₆⁻) to improve crystal quality .

Q. What are the thermodynamic stability trends of this compound ions in aqueous vs. nonpolar environments?

Methodological Approach :

- Calorimetry (DSC/TGA) : Quantifies decomposition temperatures and enthalpy changes.

- Kinetic Studies : Measure hydrolysis rates under varied pH (e.g., this compound ions degrade faster in acidic conditions) .

Key Considerations : - Compare stability with analogous ammonium or phosphonium ions to contextualize sulfur’s electron-deficient nature.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms?

Methodological Approach :

- DFT Calculations : Predict transition states for alkylation or nucleophilic substitution reactions (e.g., SN2 vs. radical pathways) .

- MD Simulations : Model solvation effects on this compound’s reactivity in ionic liquids.

Key Considerations : - Validate computational results with experimental kinetic data (e.g., Eyring plots).

- Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. What strategies address discrepancies in this compound’s redox behavior across studies?

Methodological Approach :

- Cyclic Voltammetry (CV) : Identify oxidation peaks (e.g., this compound’s E° ≈ +1.2 V vs. SCE) and compare with literature .

- In Situ Spectroelectrochemistry : Correlate redox events with structural changes via UV-Vis or Raman.

Key Considerations : - Control for electrolyte composition (e.g., TBAPF₆ vs. LiClO₄) to minimize artifacts.

- Replicate experiments under inert atmospheres (Ar/N₂) to exclude oxygen interference .

Q. How do steric and electronic effects influence this compound’s catalytic activity in organic transformations?

Methodological Approach :

- Linear Free Energy Relationships (LFER) : Use Hammett plots to quantify electronic effects of substituents .

- X-ray Absorption Spectroscopy (XAS) : Probe sulfur’s oxidation state and coordination geometry during catalysis.

Key Considerations : - Synthesize this compound derivatives with para-substituted aryl groups to isolate electronic effects.

Q. Data Contradiction Analysis

Q. Conflicting reports exist on this compound’s ligand properties in coordination chemistry. How can this be resolved?

Methodological Approach :

- Single-Crystal XRD : Compare bond lengths (S–M distances) across studies to identify outliers.

- EPR Spectroscopy : Detect paramagnetic intermediates in metal-sulfonium complexes.

Key Considerations : - Re-examine synthetic protocols for trace metal contamination (e.g., Fe³⁺, Cu²⁺) that may alter ligand behavior.

Q. Why do this compound-based ionic liquids exhibit variable conductivity in electrochemical applications?

Methodological Approach :

- Impedance Spectroscopy : Measure ionic conductivity (σ) and correlate with cation-anion pairing efficiency.

- SAXS/WAXS : Analyze nanostructural ordering to explain conductivity differences.

Key Considerations : - Test purity via elemental analysis; residual halides (Cl⁻, Br⁻) can disrupt ionic mobility .

Q. Methodological Best Practices

Q. How to design a robust study on this compound’s biological activity?

Methodological Approach :

- In Vitro Assays : Use HEK293 or HeLa cells to test cytotoxicity (IC₅₀) and membrane permeability.

- Metabolic Stability : Incubate with liver microsomes to assess degradation rates .

Key Considerations : - Include positive controls (e.g., quaternary ammonium compounds) for comparative analysis.

Q. What statistical frameworks are suitable for analyzing this compound’s structure-activity relationships (SAR)?

Methodological Approach :

Properties

CAS No. |

18155-21-0 |

|---|---|

Molecular Formula |

H3S+ |

Molecular Weight |

35.09 g/mol |

IUPAC Name |

sulfanium |

InChI |

InChI=1S/H2S/h1H2/p+1 |

InChI Key |

RWSOTUBLDIXVET-UHFFFAOYSA-O |

SMILES |

[SH3+] |

Canonical SMILES |

[SH3+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.